Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride
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Overview
Description
Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride: is a chemical compound with the molecular formula C20H26ClN It is known for its unique structure, which includes a pyrrolidine ring attached to a 3,3-diphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride typically involves the reaction of pyrrolidine with 3,3-diphenylpropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the development of treatments for neurological disorders. Its unique structure allows it to interact with specific molecular targets in the brain.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
- 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
- 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride
Uniqueness: Pyrrolidine, 1-(3,3-diphenylpropyl)-, hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
30777-74-3 |
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Molecular Formula |
C19H24ClN |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1-6,9-12,19H,7-8,13-16H2;1H |
InChI Key |
KQUKNDDZKDQOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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